N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide
Description
N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide is a complex organic compound that features a combination of fluorinated aromatic and indole moieties
Properties
IUPAC Name |
N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-12-15-10-16(21)6-8-18(15)22-19(24)4-2-3-13-5-7-17-14(9-13)11-20(25)23-17/h5-10H,2-4,11-12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFWHCAQBNUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)NC(=O)CCCC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the amide bond under mild conditions to avoid decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-fluoro-2-(methoxymethyl)phenyl]-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide: shares structural similarities with other indole derivatives and fluorinated aromatic compounds.
This compound: is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of both fluorinated aromatics and indole derivatives. This combination can result in enhanced biological activity, improved pharmacokinetics, and novel material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
